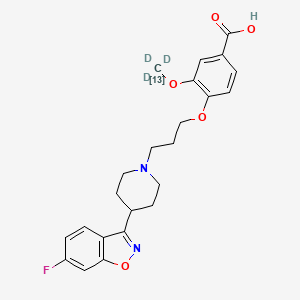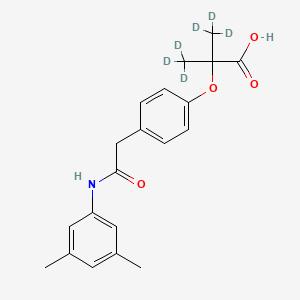
Efaproxiral-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Efaproxiral-d6 is a deuterium-labeled analogue of Efaproxiral, a synthetic allosteric modifier of hemoglobin. Efaproxiral is known for its ability to decrease the oxygen-binding affinity of hemoglobin, thereby enhancing the oxygenation of hypoxic tissues, particularly during radiation therapy . This compound is primarily used in scientific research to study the pharmacokinetics and metabolic profiles of Efaproxiral .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Efaproxiral-d6 is synthesized by incorporating deuterium into the Efaproxiral molecule. The synthesis involves selective amide formation and O-alkylation in the presence of multireactive functional groups, thus avoiding protection/deprotection steps . The reaction conditions typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product.
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes as the laboratory synthesis but on a larger scale. The process involves the use of deuterated starting materials and optimized reaction conditions to achieve high yields and purity. The final product is then purified using standard techniques such as crystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
Efaproxiral-d6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Efaproxiral-d6 is widely used in scientific research for various applications:
Mecanismo De Acción
Efaproxiral-d6 exerts its effects by binding to hemoglobin and decreasing its oxygen-binding affinity. This allosteric modification of hemoglobin enhances the release of oxygen to hypoxic tissues, thereby improving oxygenation during radiation therapy . The molecular targets involved include the alpha and beta subunits of hemoglobin .
Comparación Con Compuestos Similares
Efaproxiral-d6 is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. Similar compounds include:
Efaproxiral: The non-deuterated form of Efaproxiral, used for similar applications but without the benefits of deuterium labeling.
Bezafibrate: An analogue of Efaproxiral, primarily used as a lipid-lowering agent.
This compound stands out due to its enhanced stability and ability to provide more accurate data in pharmacokinetic studies .
Propiedades
Fórmula molecular |
C20H23NO4 |
|---|---|
Peso molecular |
347.4 g/mol |
Nombre IUPAC |
3,3,3-trideuterio-2-[4-[2-(3,5-dimethylanilino)-2-oxoethyl]phenoxy]-2-(trideuteriomethyl)propanoic acid |
InChI |
InChI=1S/C20H23NO4/c1-13-9-14(2)11-16(10-13)21-18(22)12-15-5-7-17(8-6-15)25-20(3,4)19(23)24/h5-11H,12H2,1-4H3,(H,21,22)(H,23,24)/i3D3,4D3 |
Clave InChI |
BNFRJXLZYUTIII-LIJFRPJRSA-N |
SMILES isomérico |
[2H]C([2H])([2H])C(C(=O)O)(C([2H])([2H])[2H])OC1=CC=C(C=C1)CC(=O)NC2=CC(=CC(=C2)C)C |
SMILES canónico |
CC1=CC(=CC(=C1)NC(=O)CC2=CC=C(C=C2)OC(C)(C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


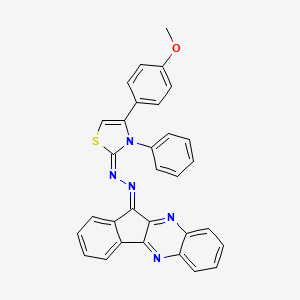
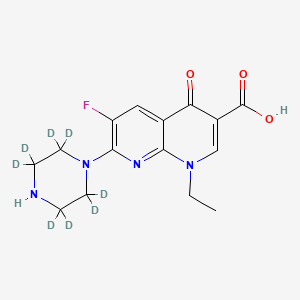
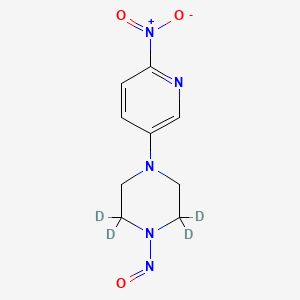
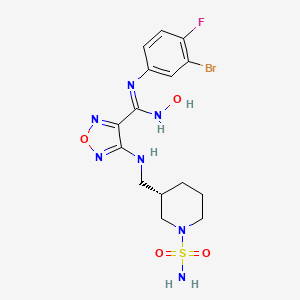
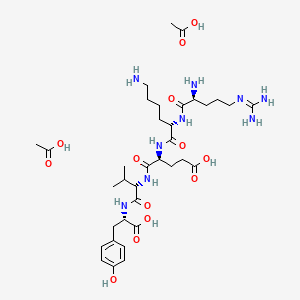

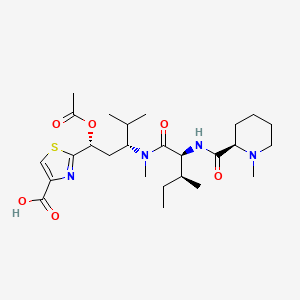

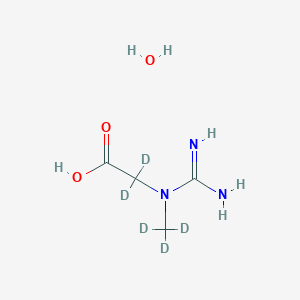
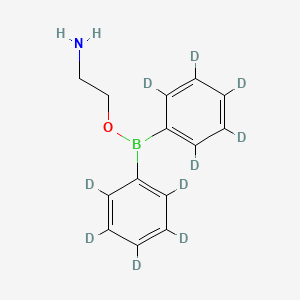
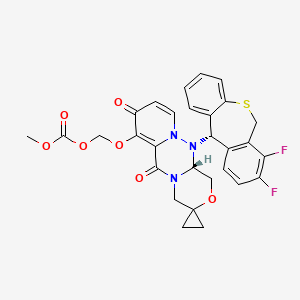
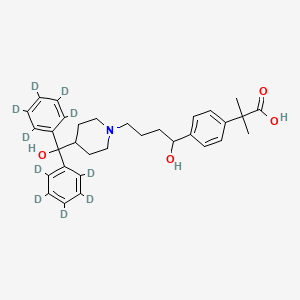
![7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hydrochloride](/img/structure/B15143482.png)
